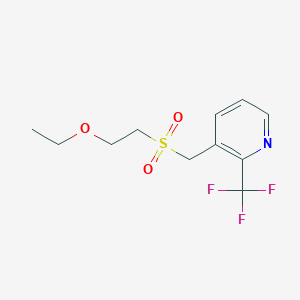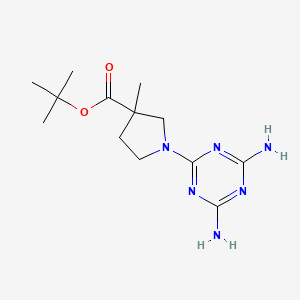
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine, also known as ETSMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. In plants, this compound has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In plants, this compound has been shown to inhibit the growth and development of weeds. In materials science, this compound has been used as a building block for the synthesis of polymers and other materials.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and pathways. However, this compound also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine, including:
1. Further investigation of its antitumor activity and potential use as a cancer treatment.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of its potential use as an herbicide and other agrochemical applications.
4. Investigation of its potential use as a building block for the synthesis of novel materials.
5. Study of its mechanism of action and identification of new targets for inhibition.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to lead to the development of new treatments for cancer, more efficient herbicides, and novel materials.
Méthodes De Synthèse
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 3-bromomethyl-2-(trifluoromethyl)pyridine with sodium ethoxide in ethanol, followed by the reaction of the resulting product with ethylene oxide and sodium sulfite. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(2-Ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine has been studied for its potential use in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. In agrochemicals, this compound has been shown to have herbicidal activity and is being studied as a potential herbicide. In materials science, this compound has been used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
3-(2-ethoxyethylsulfonylmethyl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-18-6-7-19(16,17)8-9-4-3-5-15-10(9)11(12,13)14/h3-5H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBUMXBDBNGKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)CC1=C(N=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)


![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)